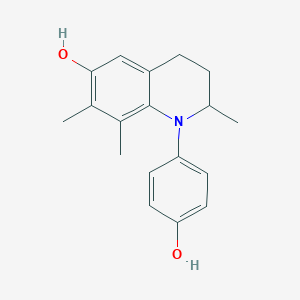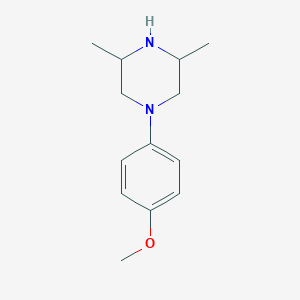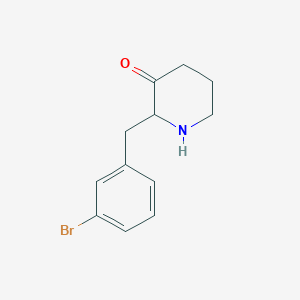
2-(3-Bromobenzyl)-3-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromobenzyl)-3-piperidinone is an organic compound that features a bromobenzyl group attached to a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)-3-piperidinone typically involves the reaction of 3-bromobenzyl chloride with piperidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromobenzyl)-3-piperidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The piperidinone ring can be oxidized to form corresponding lactams.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or Dess-Martin periodinane are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include lactams and other oxidized derivatives.
Reduction: Products include secondary amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromobenzyl)-3-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromobenzyl)-3-piperidinone involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the piperidinone ring can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromobenzyl)-3-piperidinone: Similar structure but with the bromine atom in the para position.
2-(3-Chlorobenzyl)-3-piperidinone: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-3-piperidinone: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(3-Bromobenzyl)-3-piperidinone is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H14BrNO |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methyl]piperidin-3-one |
InChI |
InChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)8-11-12(15)5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |
InChI-Schlüssel |
HOAWBOMWRVFXTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(NC1)CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


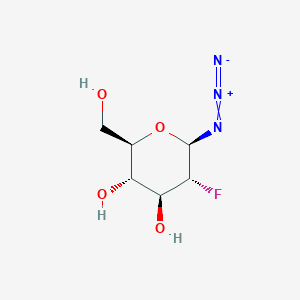
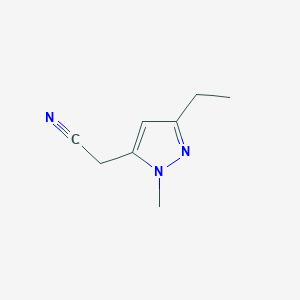
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)

![rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B11714262.png)
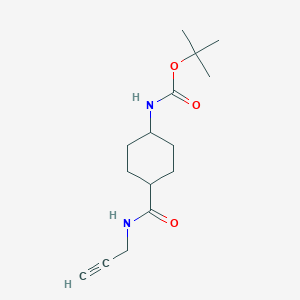
![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)


![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
